molecular formula C23H27NO3 B11013896 (2E)-1-(4-benzylpiperidin-1-yl)-3-(3,4-dimethoxyphenyl)prop-2-en-1-one

(2E)-1-(4-benzylpiperidin-1-yl)-3-(3,4-dimethoxyphenyl)prop-2-en-1-one

Cat. No.: B11013896
M. Wt: 365.5 g/mol
InChI Key: UEWYLHNVRUMYQK-PKNBQFBNSA-N
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Description

(E)-1-(4-BENZYLPIPERIDINO)-3-(3,4-DIMETHOXYPHENYL)-2-PROPEN-1-ONE is a synthetic organic compound that belongs to the class of piperidine derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-1-(4-BENZYLPIPERIDINO)-3-(3,4-DIMETHOXYPHENYL)-2-PROPEN-1-ONE typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Benzylation: The piperidine ring is then benzylated using benzyl chloride in the presence of a base such as sodium hydroxide.

    Condensation Reaction: The benzylated piperidine is then subjected to a condensation reaction with 3,4-dimethoxybenzaldehyde in the presence of a base like potassium carbonate to form the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

(E)-1-(4-BENZYLPIPERIDINO)-3-(3,4-DIMETHOXYPHENYL)-2-PROPEN-1-ONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl and piperidine moieties.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Alkyl halides or acyl halides in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, such as analgesic or anti-inflammatory properties.

    Industry: Used in the development of new materials or as a precursor for other industrial chemicals.

Mechanism of Action

The mechanism of action of (E)-1-(4-BENZYLPIPERIDINO)-3-(3,4-DIMETHOXYPHENYL)-2-PROPEN-1-ONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and targets would depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-Benzylpiperidine: A simpler analogue with similar structural features.

    3,4-Dimethoxyphenylpropenone: Shares the propenone moiety with the target compound.

    Piperidine Derivatives: A broad class of compounds with diverse biological activities.

Uniqueness

(E)-1-(4-BENZYLPIPERIDINO)-3-(3,4-DIMETHOXYPHENYL)-2-PROPEN-1-ONE is unique due to its specific combination of the piperidine ring, benzyl group, and dimethoxyphenylpropenone moiety. This unique structure may confer distinct biological activities and chemical reactivity compared to other similar compounds.

Properties

Molecular Formula

C23H27NO3

Molecular Weight

365.5 g/mol

IUPAC Name

(E)-1-(4-benzylpiperidin-1-yl)-3-(3,4-dimethoxyphenyl)prop-2-en-1-one

InChI

InChI=1S/C23H27NO3/c1-26-21-10-8-19(17-22(21)27-2)9-11-23(25)24-14-12-20(13-15-24)16-18-6-4-3-5-7-18/h3-11,17,20H,12-16H2,1-2H3/b11-9+

InChI Key

UEWYLHNVRUMYQK-PKNBQFBNSA-N

Isomeric SMILES

COC1=C(C=C(C=C1)/C=C/C(=O)N2CCC(CC2)CC3=CC=CC=C3)OC

Canonical SMILES

COC1=C(C=C(C=C1)C=CC(=O)N2CCC(CC2)CC3=CC=CC=C3)OC

Origin of Product

United States

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